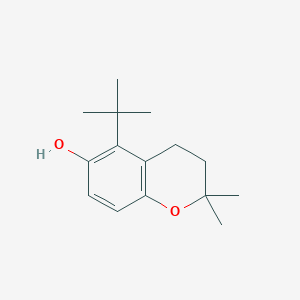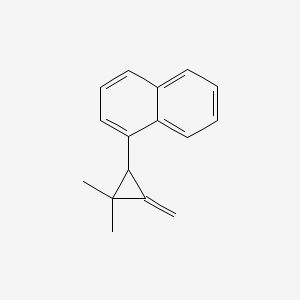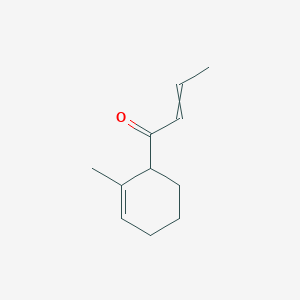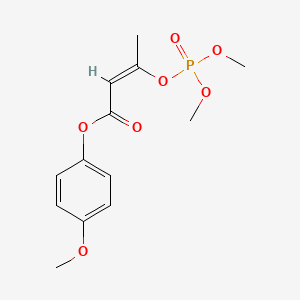
3,7-Diamino-2,5-dimethylphenazin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diamino-2,5-dimethylphenazin-5-ium is a chemical compound with the molecular formula C20H19ClN4. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,5-dimethylphenazin-5-ium typically involves the reaction of appropriate aromatic amines with oxidizing agents. One common method includes the use of bromine for bromination of phenothiazine at specific positions, followed by further reactions to introduce the amino groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization and purification to achieve high purity levels of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diamino-2,5-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the phenazine ring, leading to different structural forms.
Substitution: The amino groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can produce a variety of substituted phenazines .
Aplicaciones Científicas De Investigación
3,7-Diamino-2,5-dimethylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a dye in analytical chemistry.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is used in the production of dyes and pigments for various industrial applications
Mecanismo De Acción
The mechanism of action of 3,7-Diamino-2,5-dimethylphenazin-5-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it useful in certain therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Safranin O: An organic chloride salt with similar staining properties, commonly used for staining Gram-negative bacteria.
Azure A: Another phenazine derivative used as a histological dye.
Uniqueness
3,7-Diamino-2,5-dimethylphenazin-5-ium is unique due to its specific amino and methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it particularly useful in various scientific and industrial applications .
Propiedades
Número CAS |
64713-24-2 |
|---|---|
Fórmula molecular |
C14H15N4+ |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
3,10-dimethylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C14H14N4/c1-8-5-12-14(7-10(8)16)18(2)13-6-9(15)3-4-11(13)17-12/h3-7H,1-2H3,(H3,15,16)/p+1 |
Clave InChI |
OADOJSAMUBKSKA-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC2=NC3=C(C=C(C=C3)N)[N+](=C2C=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)



![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)








